5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether
Description
Emergence of Quinoline-Thiadiazole Hybrid Compounds in Chemical Research
The strategic fusion of quinoline and thiadiazole scaffolds represents a paradigm shift in heterocyclic chemistry, driven by the need to amplify bioactive properties through hybrid molecular architectures. Quinoline, a privileged structure in medicinal chemistry, has historically been modified to enhance its pharmacokinetic and pharmacodynamic profiles. The integration of thiadiazole—a sulfur- and nitrogen-containing heterocycle—introduces electron-deficient regions that facilitate targeted interactions with biological macromolecules. Early work in this domain focused on thiazole-quinoline hybrids for antimicrobial applications, but the substitution of thiazole with thiadiazole marked a critical innovation. Thiadiazole’s rigid planar structure and ability to participate in π-π stacking interactions expanded the compound’s potential for binding enzyme active sites, particularly in microbial pathogens.
Evolution of Academic Interest in Heterocyclic Ether Linkages
Ether linkages have long served as versatile connectors in drug design due to their metabolic stability and conformational flexibility. The Williamson Ether Synthesis, pioneered in 1850, remains foundational for constructing such bonds. This method’s applicability to sterically hindered systems enabled the synthesis of complex ethers like 5-chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether, where the quinoline and thiadiazole moieties are bridged via an oxygen atom. Recent advances in phase-transfer catalysis and microwave-assisted synthesis have further refined the efficiency of ether bond formation in heterocyclic systems, reducing side reactions and improving yields.
Research Significance of Fused Heterocyclic Systems
Fused heterocycles combine the electronic and steric properties of individual rings, creating synergistic effects that enhance bioactivity. For example, the quinoline-thiadiazole hybrid exhibits a conjugated π-system that stabilizes charge-transfer interactions with microbial peptide deformylase (PDF) enzymes. This conjugation also modulates the compound’s redox potential, a critical factor in its mechanism of action. Comparative studies of fused vs. non-fused analogs demonstrate a 3–5-fold increase in antimicrobial potency, underscoring the importance of hybrid architectures.
Molecular Design Principles in Quinoline-Thiadiazole Research
The design of this compound adheres to three core principles:
- Electronic Modulation : The chlorine atom at position 5 of the quinoline ring withdraws electron density, enhancing intermolecular interactions with bacterial membranes.
- Stereochemical Compatibility : The thiadiazole’s planar geometry aligns with the quinoline ring, minimizing steric clashes in enzyme binding pockets.
- Solubility Optimization : The ether linkage introduces polarity without compromising lipophilicity, balancing aqueous solubility and membrane permeability.
Table 1 : Key Structural Features and Their Functional Roles
Research Objectives in Developing this compound
Current research prioritizes three objectives:
- Synthetic Optimization : Refining reaction conditions to maximize yield and purity, particularly in the cyclization step forming the thiadiazole ring.
- Mechanistic Elucidation : Investigating the compound’s inhibition of microbial PDF enzymes through molecular docking studies. Preliminary models suggest a binding affinity (-9.8 kcal/mol) comparable to reference drugs.
- Structure-Activity Relationship (SAR) Profiling : Systematically varying substituents on both quinoline and thiadiazole rings to identify pharmacophoric essentials. For instance, replacing chlorine with fluorine reduces activity by 40%, highlighting the chloro group’s critical role.
Structure
3D Structure
Properties
IUPAC Name |
5-(5-chloroquinolin-8-yl)oxythiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3OS/c12-8-3-4-9(16-10-6-14-15-17-10)11-7(8)2-1-5-13-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQWCCKSEKDFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=CN=NS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether typically involves the reaction of 5-chloro-8-hydroxyquinoline with 1,2,3-thiadiazole-5-yl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted quinoline derivative .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether exhibits notable antimicrobial properties against various bacterial strains. Its mechanism of action typically involves the inhibition of essential microbial enzymes.
Table 1: Antimicrobial Efficacy
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines.
Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and K562 (leukemia) cell lines. The mechanism appears to involve the activation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models treated with this compound, reduced levels of TNF-alpha and IL-6 were observed, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether involves its interaction with bacterial enzymes, leading to the inhibition of bacterial growth . The molecular targets and pathways involved are not fully elucidated but are believed to involve the disruption of essential bacterial processes .
Comparison with Similar Compounds
5-Substituted Quinolinyl Ethers
highlights synthetic challenges in preparing 5-substituted quinolinyl ethers, such as polyethers derived from 5-chloromethyl-8-quinolinol hydrochloride. These compounds often require rigorous purification methods (e.g., gas chromatography, IR/UV spectroscopy) due to by-product formation, leading to low yields.
Thiadiazole-Containing Ureas
While 5-chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether is an ether derivative, structurally related 1,2,3-thiadiazol-5-yl ureas exhibit potent biological activities:
- Anti-Senescent Activity: Substituted 1,2,3-thiadiazol-5-yl urea derivatives (e.g., compounds in European Patent Specimens) outperform 6-benzylaminopurine (BAP) by 1–2 orders of magnitude in delaying chlorophyll degradation in wheat leaves under dark/light conditions .
- Antifungal Properties : 4-Methyl-1,2,3-thiadiazol-5-yl urea demonstrates protective effects against Botrytis cinerea in cucumber and pepper plants, acting as an elicitor .
Thidiazuron (TDZ)
Thidiazuron (N-phenyl-N'-(1,2,3-thiadiazol-5-yl) urea) shares the thiadiazole ring but differs in the urea functional group. TDZ is a cytokinin-like growth regulator effective in promoting bud break in peach and plum trees under subtropical climates . Unlike TDZ, the target compound lacks a urea group, which is critical for cytokinin activity, suggesting divergent biological roles.
Herbicidal 1,2,3-Thiadiazole Derivatives
Novel 1,2,3-thiadiazole-substituted 2-cyanoalkanes (e.g., compounds 9a–h) show herbicidal activity, synthesized via reactions with (4-methyl-1,2,3-thiadiazol-5-yl)methylamine . Similarly, 1,1-dimethyl-3-(4-sec-butylcarbamoyl-1,2,3-thiadiazol-5-yl)urea exhibits herbicidal properties through inhibition of acetolactate synthase (ALS) .
Key Insight: The quinoline-thiadiazole ether structure may offer unique herbicidal or antifungal mechanisms, but empirical data are needed to confirm this.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Anti-Senescent Activity Comparison (vs. BAP)
| Compound Class | Activity Enhancement | Conditions Tested | Reference |
|---|---|---|---|
| Substituted thiadiazol-5-yl ureas | 10–100× stronger | Wheat leaves, dark/light | |
| BAP (Control) | Baseline | Same conditions |
Biological Activity
Overview
5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether is a heterocyclic compound that has garnered attention due to its diverse biological activities. Its molecular formula is C11H6ClN3OS, and it is primarily recognized for its potential in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. This article provides a comprehensive review of the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C11H6ClN3OS
- CAS Number : 439120-55-5
- IUPAC Name : 5-(5-chloroquinolin-8-yl)oxythiadiazole
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and cancer cell pathways. It exhibits antibacterial properties by inhibiting bacterial growth through interference with essential enzymatic processes . In cancer research, the compound has shown promise in inducing cytotoxic effects and DNA cleavage in various cancer cell lines, suggesting its potential as an anticancer agent .
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves targeting bacterial enzymes critical for survival and proliferation. The compound's efficacy can be summarized as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These results indicate that the compound has the potential to serve as a lead for developing new antibacterial agents.
Anticancer Activity
In recent studies, this compound exhibited cytotoxic effects against human cancer cell lines. The following table outlines its activity against selected cancer types:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 15.0 |
The compound's ability to induce apoptosis and inhibit cell proliferation suggests that it may be a valuable candidate for further development in cancer therapy .
Study on DNA Cleavage
A significant study evaluated the DNA cleavage ability of this compound using agarose gel electrophoresis. The results indicated that the compound effectively cleaved λ-DNA at concentrations correlating with its cytotoxicity, reinforcing its potential as an anticancer agent .
Pharmacokinetic Studies
Pharmacokinetic parameters were assessed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary findings suggest favorable pharmacokinetic properties that warrant further investigation into its therapeutic viability:
| Parameter | Value |
|---|---|
| Bioavailability | ~75% |
| Half-life | ~4 hours |
| Volume of distribution | ~0.9 L/kg |
These parameters indicate that the compound may have suitable characteristics for clinical application .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether?
- Methodology :
- Step 1 : Synthesize the quinoline core via chlorination of 8-hydroxyquinoline using concentrated HCl and formaldehyde, as demonstrated in the preparation of 5-chloromethyl-8-hydroxyquinoline hydrochloride (m.p. 282°C) .
- Step 2 : Introduce the 1,2,3-thiadiazole moiety through coupling reactions. For example, use α-dichloroethyl ethyl ether or monochloroacetone with thiourea derivatives to form thiadiazole intermediates, followed by nucleophilic substitution or esterification .
- Step 3 : Purify intermediates via recrystallization (e.g., ethanol) or distillation under reduced pressure to isolate the target compound .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodology :
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, substituent positions, and intermolecular interactions. For thiadiazole derivatives, parameters like Cl···S distances and dihedral angles between aromatic rings are critical .
- Spectroscopy : Use -NMR to confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and FT-IR to identify functional groups (e.g., C-Cl stretching at ~750 cm, thiadiazole ring vibrations at ~1400 cm) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound's herbicidal activity?
- Methodology :
- Variable Substituents : Synthesize analogs with substituents at the quinoline 3-position (e.g., isopropyl, methoxyethyl) and the thiadiazole 5-position (e.g., methyl, thiocyanate). Compare herbicidal efficacy against model weeds (e.g., rape, amaranth pigweed) at standardized doses (e.g., 1.5 kg/ha) .
- Bioassay Design : Conduct dose-response studies in controlled greenhouse conditions, measuring inhibition rates (%) over 14 days. Use commercial herbicides as positive controls to validate activity thresholds .
Q. What strategies are effective in evaluating this compound's potential as a cytokinin oxidase/dehydrogenase (CKX) inhibitor?
- Methodology :
- In Silico Docking : Model the compound's interaction with CKX active sites (e.g., Arabidopsis CKX7) using software like AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., Glu399) and π-π stacking with the thiadiazole ring .
- Enzyme Assays : Measure CKX inhibition via spectrophotometric detection of cytokinin degradation products (e.g., adenine/adenosine at λ = 265 nm). Compare IC values with known inhibitors like thidiazuron (TDZ) .
Q. How should contradictory data on biological activity be analyzed across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple bioassays and normalize variables (e.g., solvent effects, application methods). Use statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers or confounding factors .
- Molecular Dynamics Simulations : Probe conformational flexibility of the compound under physiological conditions (e.g., pH 7.4, 310 K) to assess stability in different environments, which may explain activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
